molecular formula C14H26N2 B14920258 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine

Cat. No.: B14920258
M. Wt: 222.37 g/mol
InChI Key: DIKXINSVIUZIHJ-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine is a chemical compound characterized by a piperazine ring substituted with a cyclohexenylmethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated analogs.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-3-en-1-ylmethyl)-4-methylpiperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-ethylpiperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-(tert-butyl)piperazine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(propan-2-yl)piperazine is unique due to the presence of both a cyclohexenylmethyl group and an isopropyl group on the piperazine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H26N2/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-4,13-14H,5-12H2,1-2H3

InChI Key

DIKXINSVIUZIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2CCC=CC2

Origin of Product

United States

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